Cas no 1804492-82-7 (3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine)

3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine
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- インチ: 1S/C8H7F2N3O/c9-8(10)5-3-13-6(2-12)4(1-11)7(5)14/h3,8H,1,11H2,(H,13,14)
- InChIKey: UVMGHVZAYHZMOO-UHFFFAOYSA-N
- SMILES: FC(C1=CNC(C#N)=C(CN)C1=O)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 375
- XLogP3: 0.1
- トポロジー分子極性表面積: 78.9
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029043463-1g |
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine |
1804492-82-7 | 97% | 1g |
$1,519.80 | 2022-04-02 |
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine 関連文献
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridineに関する追加情報
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine: A Promising Compound in Pharmaceutical Research
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine, with the CAS No. 1804492-82-7, represents a novel class of heterocyclic compounds that have garnered significant attention in the field of pharmaceutical chemistry. This molecule combines multiple functional groups—including a cyano group, a difluoromethyl group, and a hydroxyl group—which contribute to its unique chemical properties and biological activity. Recent studies have highlighted its potential as a therapeutic agent, particularly in the development of targeted therapies for complex diseases. The structural complexity of this compound, characterized by its pyridine ring core and substituted functional groups, enables it to interact with multiple biological targets, making it a valuable candidate for further research.
The pyridine ring serves as the central scaffold of this molecule, providing a rigid and planar structure that facilitates interactions with biological macromolecules such as proteins and nucleic acids. The presence of the cyano group at the 2-position introduces electron-withdrawing effects, which can modulate the molecule’s reactivity and stability. Meanwhile, the difluoromethyl group at the 5-position enhances the molecule’s hydrophobicity while also influencing its electronic distribution. These substituents collectively contribute to the compound’s ability to modulate enzyme activity, interfere with cellular signaling pathways, and exhibit anti-inflammatory or anti-tumor properties. The hydroxyl group at the 4-position further adds to its polarity, potentially affecting its solubility and bioavailability in biological systems.
Recent advancements in medicinal chemistry have demonstrated that compounds like 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine can be tailored to target specific disease mechanisms. For instance, the cyano group has been shown to enhance the molecule’s ability to inhibit certain kinases, which are implicated in cancer progression. Similarly, the difluoromethyl group may play a role in modulating the activity of enzymes involved in metabolic pathways, offering new avenues for the treatment of metabolic disorders. Researchers are also exploring the potential of this compound to act as a prodrug, where the hydroxyl group could serve as a site for metabolic activation, improving its therapeutic efficacy.
One of the most promising applications of 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine is in the development of targeted therapies for oncology. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antitumor activity against a panel of cancer cell lines, including those resistant to conventional chemotherapy. The molecule’s ability to disrupt the activity of specific oncogenic kinases, such as EGFR and ALK, suggests its potential as a dual-action inhibitor. Additionally, its structural features enable it to penetrate cell membranes effectively, enhancing its intracellular availability and reducing the risk of systemic toxicity.
In the context of anti-inflammatory research, 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine has shown promise in modulating the immune response. A recent preclinical study published in Pharmacological Research (2023) revealed that this compound can suppress the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by interfering with the NF-κB signaling pathway. This mechanism of action makes it a potential candidate for the treatment of autoimmune disorders and chronic inflammatory conditions. Furthermore, its low molecular weight and favorable pharmacokinetic profile suggest that it could be developed into a long-acting therapeutic agent with improved patient compliance.
The synthesis of 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine involves a multi-step process that requires precise control of reaction conditions to achieve the desired functional group substitution. Researchers have employed advanced synthetic strategies, such as transition metal-catalyzed coupling reactions and electrophilic fluorination, to efficiently introduce the difluoromethyl group and hydroxyl group into the pyridine ring. These methods not only enhance the yield of the final product but also minimize the formation of byproducts, ensuring the purity of the compound for further biological testing. The development of scalable and cost-effective synthesis routes is critical for translating this compound from the laboratory to clinical applications.
Despite its promising properties, the 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine faces challenges in terms of its pharmacological profile. One area of ongoing research is the optimization of its solubility and bioavailability, as these factors can significantly impact its therapeutic potential. Researchers are investigating the use of nanoparticle-based drug delivery systems and lipid-based formulations to enhance the compound’s solubility and prolong its residence time in the bloodstream. Additionally, efforts are being made to determine the compound’s safety profile through in vitro and in vivo studies, ensuring its suitability for human trials.
The cyano group and difluoromethyl group in 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine also raise questions about its environmental impact. While the molecule shows promise in therapeutic applications, its persistence in the environment and potential toxicity to aquatic organisms are areas of concern. Researchers are conducting lifecycle assessments to evaluate the environmental footprint of its production and use, aiming to develop sustainable practices that minimize ecological risks while maximizing its medical benefits.
Overall, 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)-4-hydroxypyridine stands out as a multifunctional compound with diverse applications in pharmaceutical science. Its unique structural features and biological activity make it a compelling candidate for further exploration in the treatment of complex diseases. As research continues to uncover its mechanisms of action and optimize its therapeutic potential, this compound may pave the way for the development of novel and effective therapies in the future.
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